molecular formula C5H5ClN2S2 B8459731 3-Allylthio-5-chloro-1,2,4-thiadiazole

3-Allylthio-5-chloro-1,2,4-thiadiazole

Cat. No.: B8459731
M. Wt: 192.7 g/mol
InChI Key: VUMWESOQHIDGTO-UHFFFAOYSA-N
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Description

3-Allylthio-5-chloro-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C5H5ClN2S2 and its molecular weight is 192.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H5ClN2S2

Molecular Weight

192.7 g/mol

IUPAC Name

5-chloro-3-prop-2-enylsulfanyl-1,2,4-thiadiazole

InChI

InChI=1S/C5H5ClN2S2/c1-2-3-9-5-7-4(6)10-8-5/h2H,1,3H2

InChI Key

VUMWESOQHIDGTO-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NSC(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 ml of water, 9.33 g of allylisothiourea hydrochloride and 8.82 g of perchloromethylmercaptan were added, followed the solution of 7.58 g of sodium hydroxide dissolved to 50 ml of water was added dropwise at about 0° C., followed by stirring for 4 hours. Then, t-butylmethylether was added to the reaction mixture, and extracted. The organic layer was dried by anhydrous sodium salfate, and concentrated. The residue obtaind was subjected to silica gel column chromatography to obtain 3.6 g of 3-allylthio-5-chloro-1,2,4-thiadiazole.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
allylisothiourea hydrochloride
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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